molecular formula C8H16ClN3O2 B13652595 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13652595
M. Wt: 221.68 g/mol
InChI Key: WRCAXLYRUARBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoacetyl group and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with an aminoacetylating agent under controlled conditions. One common method involves the use of methyl cyanoacetate as the aminoacetylating agent. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free methods and high-temperature conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate gap junction communication by enhancing the conductance and coupling of connexin proteins, such as Cx43 and Cx45. This modulation can lead to improved intercellular communication and has potential therapeutic applications in conditions like cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structure, which allows it to interact with connexin proteins effectively. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to other similar compounds .

Properties

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H15N3O2.ClH/c1-10-8(13)6-3-2-4-11(6)7(12)5-9;/h6H,2-5,9H2,1H3,(H,10,13);1H

InChI Key

WRCAXLYRUARBFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCN1C(=O)CN.Cl

Origin of Product

United States

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